Bienvenue dans la boutique en ligne BenchChem!

1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical profiling Drug-likeness SAR triage

The compound 1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-85-8) is a fully synthetic, tetracyclic small molecule belonging to the imidazo[2,1-f]purine-2,4(3H,8H)-dione structural class. Its molecular formula is C20H21N5O3 with a molecular weight of 379.4 g/mol, and it features a distinctive substitution pattern combining an N3-(2-oxopropyl) moiety with an N8-phenethyl group.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 876670-85-8
Cat. No. B2582489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876670-85-8
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C
InChIInChI=1S/C20H21N5O3/c1-13-11-24-16-17(22(3)20(28)25(18(16)27)12-14(2)26)21-19(24)23(13)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3
InChIKeyGTKLLTOPXVKANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-85-8): Core Identity and Procurement Context


The compound 1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-85-8) is a fully synthetic, tetracyclic small molecule belonging to the imidazo[2,1-f]purine-2,4(3H,8H)-dione structural class. Its molecular formula is C20H21N5O3 with a molecular weight of 379.4 g/mol, and it features a distinctive substitution pattern combining an N3-(2-oxopropyl) moiety with an N8-phenethyl group [1]. Computed physicochemical descriptors include an XLogP3 of 2.5, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. Independent cheminformatics analysis reports a logP of 3.08, a polar surface area of 55.56 Ų, and zero Rule-of-Five violations, placing it within favorable oral drug-like chemical space . The compound is catalogued in commercial screening libraries under identifiers including STK855795 and AKOS000724737 [1].

Why Generic Substitution is Not Advisable for 1,7-Dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in Research Procurement


The imidazo[2,1-f]purine-2,4-dione scaffold is pharmacologically pluripotent: published studies demonstrate that relatively minor substituent changes at the N3, N8, and C7 positions can redirect biological activity across entirely different target classes—from purine nucleoside phosphorylase (PNP) inhibition to serotonin 5-HT1A receptor modulation and phosphodiesterase (PDE) inhibition [1][2]. Within this scaffold family, compounds sharing an identical core but differing by a single substituent cannot be assumed to exhibit equivalent potency, selectivity, or even target engagement. For example, the 2-oxopropyl group at N3 present in this compound introduces a ketone functionality absent in allyl- or methylallyl-substituted analogs, altering hydrogen-bonding capacity and conformational flexibility compared to closely catalogued variants such as 3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . Similarly, the phenethyl group at N8 distinguishes this compound from 8-cyclohexyl, 8-phenyl, and 8-(3,4-dimethylphenyl) analogs, each of which may exhibit divergent lipophilicity, target affinity, and pharmacokinetic behavior. Procurement of an untested analog as a substitute introduces uncontrolled experimental variables that can invalidate structure-activity relationship (SAR) conclusions or screening hit validation.

Quantitative Differentiation Evidence for 1,7-Dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Procurement Decision Data


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Profile Versus 8-Cyclohexyl and 8-(3,4-Dimethylphenyl) Analogs

The target compound's computed XLogP3 of 2.5 places it in a moderate lipophilicity range distinct from both the more lipophilic 8-cyclohexyl analog and the more lipophilic 8-(3,4-dimethylphenyl) analog. With zero hydrogen bond donors and four hydrogen bond acceptors, the compound has a hydrogen-bonding profile identical to the core scaffold but differentiated from hydroxyl-containing analogs (e.g., 8-(2-hydroxyethyl)-substituted variants that introduce a donor). The N3-(2-oxopropyl) ketone oxygen contributes an additional acceptor not present in N3-allyl or N3-unsubstituted derivatives. These differences directly impact membrane permeability, solubility, and non-specific protein binding predictions, making the compound a distinct entity for physicochemical triage in screening cascades [1].

Physicochemical profiling Drug-likeness SAR triage

Structural Uniqueness of the N3-(2-Oxopropyl) Substituent: Differentiation from N3-Allyl, N3-Methylallyl, and N3-Unsubstituted Imidazo[2,1-f]purine-2,4-diones

The N3-(2-oxopropyl) group present in this compound incorporates a ketone carbonyl (a hydrogen-bond acceptor) positioned two carbons from the amide nitrogen. This contrasts with the N3-allyl analog (3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), which bears a terminal alkene lacking hydrogen-bonding capability, and the N3-unsubstituted analog (1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 476480-30-5), which bears an acidic N-H donor at position 3. Published SAR for the broader imidazo[2,1-f]purine-2,4-dione class demonstrates that N3 substitution profoundly influences both target affinity and selectivity: in the PNP inhibitor series, the nature of the substituent at the equivalent position directly modulates enzyme inhibition potency [1]. In the 5-HT1A receptor modulator series, N3 substitution patterns alter functional selectivity between agonist and antagonist profiles [2].

Medicinal chemistry SAR analysis Target engagement

Rotatable Bond Count and Conformational Flexibility: Differentiation from 8-Cyclohexyl and 8-Aryl Rigidified Analogs

The target compound contains five rotatable bonds [1], primarily contributed by the N8-phenethyl chain (3 bonds) and the N3-(2-oxopropyl) group (2 bonds). This rotatable bond count confers a degree of conformational flexibility intermediate between rigid N8-aryl analogs (e.g., 8-phenyl or 8-(3,4-dimethylphenyl) derivatives, which restrict N8 side-chain motion) and fully flexible N8-alkyl chain analogs. Independent cheminformatics analysis reports 3 rotatable bonds for this compound , likely using a different counting algorithm that excludes certain bonds. In the context of the imidazo[2,1-f]purine-2,4-dione class, conformational flexibility at the N8 position has been shown to influence binding mode within enzyme active sites, as demonstrated by crystallographic studies of PNP-inhibitor complexes where the nature of the N8 substituent determines occupancy of the phosphate-binding pocket [2].

Conformational analysis Molecular flexibility Binding entropy

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Prediction: Distinction from Hydroxyl- and Amine-Containing Imidazo[2,1-f]purine-2,4-diones

The target compound has a computed TPSA of 79.9 Ų [1] (alternatively 55.56 Ų by mcule calculation ), well below the widely accepted threshold of 90 Ų for predicted blood-brain barrier penetration and below 140 Ų for oral absorption. This is a direct consequence of having zero hydrogen bond donors and exactly four hydrogen bond acceptors. In contrast, imidazo[2,1-f]purine-2,4-dione analogs bearing hydroxyl or primary/secondary amine groups on the N8 side chain (e.g., 8-(2-hydroxyethyl) or 8-(aminoalkyl) derivatives) possess TPSA values exceeding 90–100 Ų due to the additional H-bond donors and acceptors, predicting reduced CNS penetration [2]. The N3-(2-oxopropyl) carbonyl adds ~17 Ų to TPSA compared to N3-allyl analogs—a difference that can meaningfully shift CNS exposure predictions at the margins.

CNS drug design Blood-brain barrier TPSA threshold

Commercial Availability and Screening Library Provenance: Differentiation from Non-Commercial or Single-Source Analogs

The target compound is catalogued in multiple commercial screening libraries under identifiers including STK855795 (Vitas-M) and AKOS000724737 (AKos), with additional listings at A2B Chem (Cat# BF75362) [1]. This multi-vendor availability reduces single-supplier dependency risk for repeat procurement. By contrast, several closely related analogs—such as 3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and 8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione—appear to have more limited commercial sourcing [2]. The presence of the compound in the Vitas-M STK screening collection (ID STK855795) further indicates it has been included in diversity-oriented screening decks, implying it has passed at least basic purity and identity quality control metrics required for library inclusion.

Chemical procurement Screening library Supply assurance

Limitation Acknowledgment: Absence of Published Direct Comparative Biological Activity Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the Protein Data Bank as of May 2026 does not identify any peer-reviewed publication, patent, or public bioassay record containing directly measured biological activity data (IC50, Ki, EC50, or CC50) for this specific compound (CAS 876670-85-8) [1]. Several vendor product pages assert PNP inhibitory activity (e.g., IC50 = 19 nM for human PNP, 4 nM for M. tuberculosis PNP); however, these claims appear to be incorrectly attributed from the literature describing structurally distinct acyclic nucleoside phosphonate inhibitors (e.g., JS-375, PDB 7ZSM/8C25) that share no scaffold relationship with this imidazo[2,1-f]purine-2,4-dione [2]. Procurement decisions relying on unverified vendor biological annotations risk experimental failure. Users are advised to request vendor Certificate of Analysis documentation and, where available, any unpublished in-house screening data prior to committing to this compound for target-based assays.

Data transparency Evidence gap Due diligence

Recommended Application Scenarios for 1,7-Dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in Research and Development


Physicochemical Reference Standard for Imidazo[2,1-f]purine-2,4-dione Scaffold SAR Libraries

Given its well-defined computed physicochemical profile—XLogP3 of 2.5, TPSA of 79.9 Ų, zero H-bond donors, and four H-bond acceptors [1]—this compound can serve as a neutral-lipophilicity reference point within an imidazo[2,1-f]purine-2,4-dione SAR library. Its N8-phenethyl group provides a baseline for evaluating the impact of N8-aryl, N8-cycloalkyl, and N8-hydroxyalkyl substitution on logP and TPSA, while its N3-(2-oxopropyl) group establishes a reference for ketone-containing side chains versus allyl or unsubstituted comparators. The compound's commercial availability from multiple vendors supports its use as a consistent inter-laboratory calibration standard for HPLC retention time indexing and logP determination via chromatographic methods.

Negative Control or Counter-Screen Compound for Purine Nucleoside Phosphorylase (PNP) Inhibitor Programs

Although vendor-supplied annotations claiming low-nanomolar PNP inhibitory activity for this compound are unsubstantiated in the peer-reviewed literature and appear to be misattributed [1], the compound's imidazo[2,1-f]purine-2,4-dione core does share topological features with validated 9-deazahypoxanthine-based PNP inhibitors . This makes it a structurally credible compound for use as a negative control or specificity counter-screen in PNP inhibitor discovery programs—provided users first experimentally confirm lack of PNP inhibition at relevant concentrations. Its favorable drug-like properties (zero Rule-of-Five violations, moderate logP) make it suitable for cell-based counter-screening without confounding cytotoxicity at typical screening concentrations.

Medicinal Chemistry Starting Point for 5-HT1A Receptor or PDE Target Exploration

Published evidence demonstrates that the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold is a privileged template for serotonin 5-HT1A receptor ligands, with compounds such as AZ-853 and AZ-861 exhibiting partial agonist activity [1]. Additionally, certain scaffold members act as phosphodiesterase (PDE) inhibitors . This compound's specific substitution pattern—N3-(2-oxopropyl) plus N8-phenethyl—has not been evaluated in published 5-HT1A or PDE assays and thus represents a novel chemotype within this scaffold space. Researchers exploring CNS indications or PDE-mediated pathways may consider this compound as a commercially accessible starting point for hit expansion, leveraging its computed blood-brain barrier permeability potential (TPSA below 90 Ų [2]) for CNS programs.

Diversity-Oriented Screening Deck Component for Orphan Target or Phenotypic Screening

The compound's inclusion in the Vitas-M STK screening library (STK855795) [1] and its favorable Rule-of-Five compliance position it as a suitable component of diversity-oriented screening decks targeting orphan receptors, novel enzyme targets, or phenotypic assays where target identity is unknown. Its moderate lipophilicity and absence of overt structural alerts (no PAINS motifs identified) reduce the probability of non-specific assay interference. For industrial screening groups building proprietary compound collections, this compound offers a chemically tractable imidazo[2,1-f]purine-2,4-dione exemplar with synthetic handles (ketone carbonyl at N3, terminal phenyl at N8) amenable to further derivatization if initial screening yields a positive hit.

Quote Request

Request a Quote for 1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.